5-(3-Chloro-4-fluorophenyl)-3-methyl-5-oxopentanoic acid
Overview
Description
5-(3-Chloro-4-fluorophenyl)-3-methyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C12H12ClFO3 and its molecular weight is 258.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Applications
The compound , 5-(3-Chloro-4-fluorophenyl)-3-methyl-5-oxopentanoic acid, has not been directly cited in the available literature. However, related compounds and their synthetic pathways offer insights into potential applications in scientific research, particularly in the synthesis of biologically active molecules and intermediates for pharmaceuticals.
Synthesis of Related Compounds
Synthesis techniques for similar fluorinated and chlorinated compounds, like the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, highlight the importance of these methods in creating intermediates for further chemical reactions. The electrosynthesis process involves preparative electrolysis in acidic-alcoholic solutions, yielding significant insights into the efficiency and yield of synthesizing nitrogen-containing carboxylic acids (Konarev, Lukyanets, & Negrimovskii, 2007).
Pharmacological Evaluations
Some compounds bearing structural similarities, like derivatives of 1,3,4-oxadiazole with chloro-fluoro phenyl moieties, have been evaluated for anti-convulsant and anti-inflammatory activities. These evaluations demonstrate the potential of chloro-fluorophenyl compounds in medicinal chemistry, specifically in designing new therapeutic agents (Bhat et al., 2016).
Antibacterial Agents
Fluorine-containing compounds, including those with chloro-fluorophenyl groups, have been synthesized and tested as antibacterial agents. This research underscores the significance of halogenated compounds in developing new antibiotics and highlights the versatility of fluorinated molecules in pharmaceutical applications (Holla, Bhat, & Shetty, 2003).
Isotopomer Preparation
The preparation of isotopomers, like 5-amino-4-oxopentanoic acid, for use in biosynthesis studies of biologically active porphyrins, points to the role of structurally similar compounds in tracing and studying metabolic pathways. This application is crucial in understanding the biochemical processes involving porphyrins and related molecules (Shrestha‐Dawadi & Lugtenburg, 2003).
Novel Synthesis Routes
The development of novel synthesis routes for compounds like 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride demonstrates the ongoing exploration of more efficient and safer methods in organic synthesis. Such advancements are critical for the production of intermediates used in various pharmaceutical and agrochemical products (Du et al., 2005).
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-7(5-12(16)17)4-11(15)8-2-3-10(14)9(13)6-8/h2-3,6-7H,4-5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJSWZIZBYHAJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)F)Cl)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214660 | |
Record name | 3-Chloro-4-fluoro-β-methyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-48-8 | |
Record name | 3-Chloro-4-fluoro-β-methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845781-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluoro-β-methyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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